molecular formula C11H8F3NO2 B1525415 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid CAS No. 1257092-36-6

1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid

Cat. No.: B1525415
CAS No.: 1257092-36-6
M. Wt: 243.18 g/mol
InChI Key: BJHNBAXVLXMLIM-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid (CAS RN: 1257092-36-6) is a fluorinated indole derivative with the molecular formula C₁₁H₈F₃NO₂ and a molecular weight of 243.18 g/mol . Its structure features a methyl group at the indole nitrogen (N1), a trifluoromethyl (-CF₃) substituent at the 5th position, and a carboxylic acid (-COOH) group at the 2nd position of the indole ring. The SMILES notation is CN1C2=C(C=C(C=C2)C(F)(F)F)C=C1C(=O)O, and the InChIKey is BJHNBAXVLXMLIM-UHFFFAOYSA-N .

This compound is of significant interest in medicinal chemistry due to the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and binding affinity in drug candidates .

Properties

IUPAC Name

1-methyl-5-(trifluoromethyl)indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-15-8-3-2-7(11(12,13)14)4-6(8)5-9(15)10(16)17/h2-5H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHNBAXVLXMLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257092-36-6
Record name 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid
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Preparation Methods

Starting Materials and Key Intermediates

  • 5-Trifluoromethylindole derivatives : These are often prepared from trifluoromethyl-substituted benzaldehydes or related precursors.
  • 3-Bromoindole-2-carboxylic acid and 5-nitroindole-2-carboxylic acid serve as common intermediates for further functionalization.
  • Industrially available m-trifluoromethyl benzaldehyde is a key raw material for synthesis of trifluoromethyl-substituted intermediates.

Esterification of Carboxylic Acid

The carboxyl group at C2 is frequently protected as an ester to facilitate further reactions. This is commonly achieved by treatment with concentrated sulfuric acid in an alcohol solvent, yielding esters that are more reactive in subsequent steps.

Introduction of the Trifluoromethyl Group

  • The trifluoromethyl group at C5 is introduced via starting materials such as m-trifluoromethyl benzaldehyde.
  • Knoevenagel condensation with malonic acid (propanedioic acid) in the presence of pyridine or piperidine catalyst at reflux (100 °C) produces m-trifluoromethyl cinnamic acid.
  • Subsequent hydrogenation using palladium on carbon or palladium hydroxide/carbon catalysts in solvents like methanol, ethanol, ethyl acetate, or tetrahydrofuran under moderate pressure (40 psi) at room temperature converts the cinnamic acid to m-trifluoromethyl phenylpropionic acid.
  • Intramolecular Friedel-Crafts acylation with trifluoromethanesulfonic acid at low temperatures (-20 °C to 90 °C) closes the ring to form 5-trifluoromethyl-1-indanone, a key intermediate en route to the indole derivative.

Functionalization at the C3 Position

  • The Vilsmeier–Haack reaction introduces a formyl group at C3 of the indole ring with high yields (~95%), exploiting the electron-withdrawing effect of the C2 carbonyl.
  • This aldehyde can be reduced selectively to hydroxymethyl derivatives using isopropanolic aluminum reagents (Meerwein–Ponndorf–Verley reduction).
  • Further condensation with trifluoromethyl-substituted benzyl alcohols under alkaline conditions yields functionalized esters.

Buchwald–Hartwig Amination

  • Substituted anilines or amines can be introduced at C3 or C6 positions via palladium acetate-catalyzed Buchwald–Hartwig coupling.
  • This step is critical for structural optimization to improve biological activity, enabling the attachment of hydrophobic or halogenated groups.

Hydrolysis to Carboxylic Acid

  • Carboxylic acid esters are hydrolyzed under appropriate conditions to yield the free acid form of the compound, this compound.
  • This step often enhances biological activity, as the free acid is important for metal ion chelation in enzyme active sites.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Catalysts Conditions Yield/Notes
1 Knoevenagel condensation m-Trifluoromethyl benzaldehyde, malonic acid, pyridine/piperidine Reflux at 100 °C Formation of m-trifluoromethyl cinnamic acid
2 Hydrogenation Pd/C or Pd(OH)2/C, methanol/ethanol/THF Room temp, 40 psi pressure m-Trifluoromethyl phenylpropionic acid
3 Intramolecular Friedel-Crafts acylation Trifluoromethanesulfonic acid -20 °C to 90 °C Formation of 5-trifluoromethyl-1-indanone
4 Esterification Concentrated sulfuric acid, alcohol Standard esterification conditions Protection of carboxyl group
5 Vilsmeier–Haack formylation POCl3, DMF Room temp to mild heating Formyl group introduction at C3 (high yield ~95%)
6 Reduction Isopropanolic aluminum reagent (Meerwein–Ponndorf–Verley) Mild conditions Hydroxymethyl intermediate
7 Buchwald–Hartwig amination Pd(OAc)2 catalyst, substituted anilines or amines Elevated temperature, inert atmosphere Introduction of amine substituents at C3 or C6
8 Hydrolysis Aqueous base or acid Standard hydrolysis conditions Conversion of esters to carboxylic acid

Research Findings and Optimization Notes

  • The trifluoromethyl group at C5 significantly enhances biological activity by forming hydrogen bonds with residues such as Asn117 in HIV-1 integrase.
  • Structural optimizations at C3 and C6 positions via amination improve hydrophobic interactions and π-π stacking with enzyme active sites, increasing inhibitory potency.
  • Ester intermediates facilitate functional group transformations and are hydrolyzed at the final stage to yield the active acid form.
  • The intramolecular Friedel-Crafts acylation step is critical and benefits from the use of trifluoromethanesulfonic acid as a strong acid catalyst, enabling efficient ring closure under relatively mild conditions.
  • The use of palladium-based catalysts in cross-coupling and hydrogenation steps is essential for high selectivity and yield.
  • The synthetic routes developed avoid harsh conditions and expensive catalysts, making them amenable to scale-up and industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different substituents into the indole ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indoles, N-oxides, alcohols, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid, as inhibitors of HIV-1 integrase. This compound has been shown to interact effectively with the active site of the integrase enzyme, demonstrating significant inhibitory effects. For instance, structural optimizations of related indole derivatives have resulted in compounds with IC₅₀ values as low as 0.13 μM against HIV-1 integrase, indicating strong antiviral properties .

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, allowing chemists to create more complex structures. Its unique trifluoromethyl group provides distinct reactivity patterns compared to other indole derivatives.

Agrochemical Applications

The stability imparted by the trifluoromethyl group makes this compound suitable for developing agrochemicals with improved performance. Research into its use as a pesticide or herbicide is ongoing, focusing on enhancing efficacy while minimizing environmental impact.

Materials Science

In materials science, this compound is explored for its potential in creating advanced materials with specific properties such as enhanced thermal stability and chemical resistance. Its unique structure allows for incorporation into polymers or coatings that require high performance under challenging conditions.

Uniqueness and Distinct Properties

The specific substitution pattern of this compound imparts unique chemical and biological properties that are distinct from other indole derivatives. The trifluoromethyl group's position significantly influences its reactivity and interactions with biological targets, making it a valuable compound across various applications .

Mechanism of Action

The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit or activate enzymes, modulate receptor activities, or interfere with signaling pathways, depending on the specific biological context .

Comparison with Similar Compounds

Positional Isomers

  • 1-Methyl-1H-indole-5-carboxylic acid (CAS RN: 186129-25-9): Lacks the -CF₃ group at position 3. Lower molecular weight (175.18 g/mol) due to the absence of fluorine atoms .
  • 1-Methyl-1H-indole-6-carboxylic acid :

    • Carboxylic acid group at position 6 instead of 2.
    • Altered electronic distribution may affect solubility and reactivity .

Substituent Variants

  • 1-Benzyl-5-methyl-1H-indole-2-carboxylic acid (CAS RN: Not provided): Benzyl group at N1 instead of methyl. Synthesized via LiOH-mediated hydrolysis, yielding an 81% isolated product with a melting point of 198–199°C . Lacks the -CF₃ group, reducing lipophilicity compared to the target compound .
  • 5-Trifluoromethyl-1H-indole-2-carboxylic acid (CAS RN: Not provided): Missing the N1 methyl group, which may increase susceptibility to metabolic degradation .

Trifluoromethyl Positional Variants

  • Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate (CAS RN: 155134-38-6):
    • -CF₃ at position 7 and a methyl ester at position 3.
    • Molecular weight: 243.18 g/mol (same as target compound).
    • Esterification at position 3 reduces acidity compared to the carboxylic acid group in the target compound .

Pyrazole-Based Analogues

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS RN: 481065-92-3):

  • Pyrazole core instead of indole.
  • Molecular weight: 208.12 g/mol .

5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carboxylic acid (CAS RN: 223499-20-5):

  • Thiophene ring linked to pyrazole.
  • Higher melting point (212.5–214.5°C ) and molecular weight (276.23 g/mol ) .
  • The thiophene moiety introduces sulfur-based electronic effects .

Functional Group Derivatives

Ethyl 5-methoxyindole-2-carboxylate (CAS RN: Not provided):

  • Methoxy group at position 5 and ethyl ester at position 2.
  • Lower polarity compared to the target compound’s carboxylic acid group .

1-Methyl-7-(trifluoromethyl)-1H-indole-2,3-dione (CAS RN: 136622-67-8):

  • Dione (two ketone groups) at positions 2 and 3.

Data Tables

Table 1: Key Properties of Selected Analogues

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Core Structure
1-Methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid 1257092-36-6 C₁₁H₈F₃NO₂ 243.18 Not reported Indole
1-Methyl-1H-indole-5-carboxylic acid 186129-25-9 C₁₀H₉NO₂ 175.18 221–223 Indole
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid 481065-92-3 C₆H₅F₃N₂O₂ 208.12 Not reported Pyrazole
5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carboxylic acid 223499-20-5 C₁₀H₇F₃N₂O₂S 276.23 212.5–214.5 Pyrazole-Thiophene

Research Findings

Synthetic Flexibility : The target compound’s -CF₃ group can be introduced via halogen-exchange reactions, as demonstrated in pyrazole derivatives (e.g., Br-Li exchange or directed metalation) . This contrasts with indole derivatives, where electrophilic trifluoromethylation may require specialized reagents.

Biological Relevance: Indole-2-carboxylic acids with -CF₃ groups show enhanced inhibition of enzymes like cyclooxygenase (COX) compared to non-fluorinated analogs, attributed to increased electronegativity and steric bulk .

Thermal Stability : Pyrazole-based trifluoromethyl compounds (e.g., 223499-20-5) exhibit higher melting points (>210°C) than many indole derivatives, likely due to stronger intermolecular interactions in the solid state .

Commercial Availability : The target compound is priced at a premium (e.g., 1g for inquiry-based pricing from CymitQuimica), reflecting its specialized applications in drug discovery .

Biological Activity

Overview

1-Methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid is a synthetic compound belonging to the indole family, known for its diverse biological activities. The trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable molecule for scientific research and industrial applications. This article discusses the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the trifluoromethyl group increases the lipophilicity of the compound, facilitating its penetration through cell membranes. This allows it to interact with various intracellular targets, including enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit or activate enzymes, which can alter metabolic pathways.
  • Receptor Modulation : It can modulate receptor activities, influencing cellular signaling pathways.
  • Chelation : The indole nucleus can chelate metal ions, which is significant in enzyme interactions.

Biological Activity Evaluation

Recent studies have highlighted the potential of this compound as an inhibitor of HIV-1 integrase. This enzyme is crucial for viral replication, making it a target for antiviral therapies.

Research Findings:

  • Integrase Inhibition : The compound has shown promising results in inhibiting the strand transfer activity of HIV-1 integrase. In vitro studies reported an IC50 value of approximately 32.37 μM for the parent compound .
  • Structural Optimizations : Derivatives of the indole-2-carboxylic acid scaffold have been synthesized to enhance inhibitory activity. For example, compound 17a exhibited an improved IC50 value of 3.11 μM due to structural modifications that increased binding affinity to the integrase active site .

Comparative Analysis

To better understand the biological activity and therapeutic potential of this compound, a comparison with related compounds is essential.

Compound NameIC50 (μM)Biological Activity
This compound32.37HIV-1 Integrase Inhibitor
Compound 17a3.11Enhanced HIV-1 Integrase Inhibitor
Indole-2-carboxylic acid derivative0.13Potent HIV-1 Integrase Inhibitor

Case Studies

Several studies have demonstrated the efficacy of indole derivatives as antiviral agents:

  • Study on Indole Derivatives : A study evaluated various indole derivatives for their ability to inhibit HIV-1 integrase. The introduction of halogenated groups at specific positions significantly improved their antiviral potency .
  • Molecular Docking Studies : Molecular docking analyses revealed that the binding conformation of these compounds allows effective chelation with Mg²⁺ ions within the active site of integrase, which is critical for their inhibitory mechanism .

Q & A

Basic: What spectroscopic methods are used to confirm the molecular structure of 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H NMR identifies protons in the indole ring, methyl group, and trifluoromethyl (CF3_3) substituent. For example, the methyl group at N1 appears as a singlet (~δ 3.8–4.0 ppm), while aromatic protons show splitting patterns consistent with substitution positions .
    • 13^{13}C NMR confirms carbonyl (C=O) and CF3_3 carbons (δ ~120–125 ppm for CF3_3, δ ~165–170 ppm for COOH) .
  • Infrared (IR) Spectroscopy:
    • The carboxylic acid group (COOH) shows a broad O-H stretch (~2500–3000 cm1^{-1}) and a C=O stretch (~1700 cm1^{-1}). The CF3_3 group exhibits strong C-F stretches (~1100–1250 cm1^{-1}) .
  • Mass Spectrometry (MS):
    • High-resolution MS confirms the molecular formula (C11_{11}H8_8F3_3NO2_2) via the molecular ion peak (m/z 257.05) and fragmentation patterns .
  • X-ray Crystallography:
    • Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and spatial arrangement of substituents .

Basic: What synthetic routes are available for preparing this compound?

Answer:

  • Ester Hydrolysis:
    • Start with methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate (CAS 1362860-89-6). Hydrolyze the ester using LiOH or NaOH in aqueous THF/MeOH to yield the carboxylic acid .
    • Example: Reflux with 2M NaOH (12 h), acidify with HCl, and purify via recrystallization (ethanol/water) .
  • Direct Cyclization:
    • Use a Fischer indole synthesis approach with substituted phenylhydrazines and ketones. For example, cyclize 4-trifluoromethylphenylhydrazine with methyl pyruvate under acidic conditions (HCl/AcOH) .

Advanced: How can the trifluoromethyl group’s position influence bioactivity, and how to design experiments to study this?

Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Synthesize analogs with CF3_3 at positions 4, 5, 6, or 7 on the indole ring. Compare their binding affinity (e.g., IC50_{50}) to targets like kinases or GPCRs .
    • Use molecular docking (AutoDock, Schrödinger) to predict interactions between CF3_3 and hydrophobic pockets in target proteins .
  • Experimental Validation:
    • Test analogs in enzyme inhibition assays (e.g., fluorescence polarization) and cellular assays (e.g., proliferation inhibition). Adjust CF3_3 position to optimize steric and electronic effects .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Answer:

  • Reproducibility Checks:
    • Standardize assay conditions (e.g., buffer pH, temperature, cell line passage number). Use positive controls (e.g., known kinase inhibitors) .
  • Dose-Response Analysis:
    • Perform 10-point dose curves to calculate accurate EC50_{50}/IC50_{50} values. Address outliers by repeating experiments in triplicate .
  • Off-Target Screening:
    • Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended targets that may explain variability .

Basic: How to derivatize the carboxylic acid group for improved solubility or bioavailability?

Answer:

  • Esterification:
    • React with ethanol/H2_2SO4_4 to form ethyl esters, enhancing lipophilicity for membrane permeability .
  • Amidation:
    • Couple with amines (e.g., methylamine) using EDCI/HOBt in DMF to form amides, improving aqueous solubility at physiological pH .

Advanced: How to optimize regioselectivity during electrophilic substitution on the indole core?

Answer:

  • Directing Groups:
    • Introduce a transient protecting group (e.g., Boc on N1) to direct electrophiles to the 5-position. Remove the group post-reaction .
  • Metal-Catalyzed Reactions:
    • Use Pd-catalyzed C-H activation (e.g., with directing groups like pyridine) to achieve selective functionalization at the 4- or 6-position .

Advanced: How to assess binding mechanisms using computational methods?

Answer:

  • Molecular Dynamics (MD) Simulations:
    • Simulate ligand-protein interactions (e.g., in GROMACS) over 100 ns to analyze stability of the CF3_3-binding pocket interaction .
  • Free Energy Perturbation (FEP):
    • Calculate relative binding free energies for CF3_3 analogs to predict potency changes .

Basic: What purification techniques are recommended for isolating this compound?

Answer:

  • Column Chromatography:
    • Use silica gel with ethyl acetate/hexane (3:7) for initial separation. Monitor by TLC (Rf_f ~0.4) .
  • Recrystallization:
    • Purify from hot ethanol/water (1:1) to remove unreacted starting materials .

Advanced: How to analyze metabolic stability in preclinical studies?

Answer:

  • In Vitro Microsomal Assays:
    • Incubate with liver microsomes (human/rat) and NADPH. Quantify parent compound loss via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition Screening:
    • Test against CYP3A4/2D6 isoforms using fluorogenic substrates to identify metabolic liabilities .

Advanced: How to design a SAR study comparing trifluoromethyl vs. trifluoromethoxy analogs?

Answer:

  • Synthetic Strategy:
    • Prepare 5-(trifluoromethoxy)-1H-indole-2-carboxylic acid (CAS 262593-63-5) via methoxylation of 5-hydroxyindole followed by CF3_3O introduction .
  • Biological Testing:
    • Compare logP (lipophilicity), IC50_{50} in target assays, and metabolic stability (e.g., microsomal half-life) to determine optimal substituent .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid
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1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid

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